5-Chloro-1,3-dihydroxy-10H-acridin-9-one
Overview
Description
5-Chloro-1,3-dihydroxy-10H-acridin-9-one is a chemical compound with the molecular formula C13H8ClNO3 . It is a derivative of acridin-9(10H)-one, which is a thermally activated delayed fluorescence material .
Synthesis Analysis
The synthesis of acridin-9(10H)-one derivatives involves attaching an electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . For example, a novel compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was synthesized by attaching phenoxazine as the electron donor .Molecular Structure Analysis
The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity . This structure suppresses conformation relaxation and generates a high rate constant of radiation .Chemical Reactions Analysis
The phosphorescence of 3,6-DPXZ-AD, a derivative of acridin-9(10H)-one, with unexpected higher energy than its fluorescence, is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE) . Due to the multichannel reverse intersystem crossing (RISC) process from the TSCT and 3LE states to the 1CT state, a high rate constant of reverse intersystem crossing is realized simultaneously .Future Directions
The future directions in the research of acridin-9(10H)-one derivatives involve enhancing the efficiencies of thermally activated delayed fluorescence materials . This can be achieved by tuning the peripheral groups on carbazole donors, even without changing donor distortion . This strategy has been proven to be practical for enhancing thermally activated delayed fluorescence efficiencies while maintaining color purity .
properties
IUPAC Name |
5-chloro-1,3-dihydroxy-10H-acridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-8-3-1-2-7-12(8)15-9-4-6(16)5-10(17)11(9)13(7)18/h1-5,16-17H,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGHIXUKIHUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C(C2=O)C(=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420515 | |
Record name | 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |
CAS RN |
273943-69-4 | |
Record name | 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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